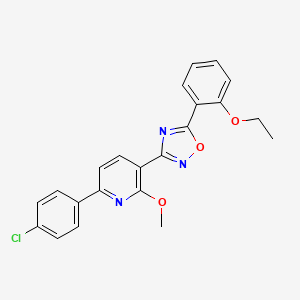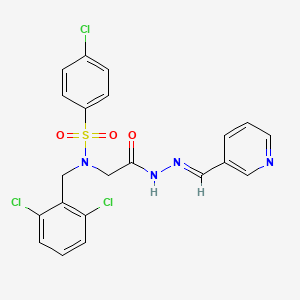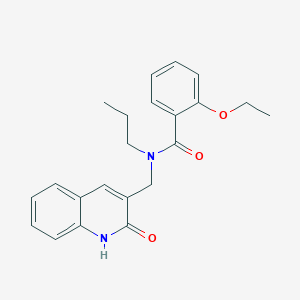
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as CXM or CXM-101, is a novel compound that has been synthesized and studied for its potential therapeutic applications. CXM belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anticancer properties, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have antioxidant effects, and has been studied as a potential treatment for oxidative stress-related diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell-based assays and animal studies. However, there are some limitations to the use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has not been extensively studied in humans, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. One area of interest is the development of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide analogs with improved potency and selectivity. Another area of interest is the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in combination with other drugs or therapies, to determine if it has synergistic effects. Finally, there is a need for further research on the safety and efficacy of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in humans, to determine its potential for clinical use.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with N-cyclohexyl-2-methylbenzamide. This is followed by a series of chemical reactions that result in the formation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have anti-inflammatory effects, and has been studied as a potential treatment for arthritis and other inflammatory conditions. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have anticancer properties, and has been studied as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-23-19(14-17)15-20(24(28)26-23)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBIQQXTFWMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)


